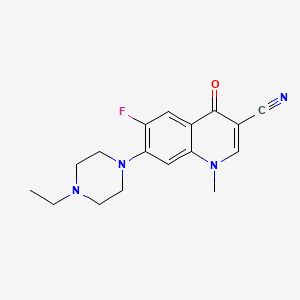

7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile, also known as EF-24, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of quinoline-based compounds, which have been extensively investigated for their pharmacological properties. EF-24 has been found to exhibit promising anti-cancer, anti-inflammatory, and anti-oxidant effects, which make it a potential candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

5-HT7 Receptor Antagonists

This compound, due to its piperazin-1-yl substitution, can be synthesized as ligands of the 5-HT7 receptors . The goal of this project was to elucidate the structural features that affect the 5-HT7 binding affinity of this class of compounds .

Enrofloxacin Derivatives

The compound can be used as a certified reference material in the synthesis of Enrofloxacin derivatives . Enrofloxacin is a fluoroquinolone antibiotic used to treat bacterial infections in animals .

Schiff Base Metal Complexes

The compound can be used in the synthesis of Schiff base metal complexes . These complexes have a wide range of applications in catalysis, magnetism, and molecular recognition .

Mecanismo De Acción

Target of Action

The primary target of this compound is the nuclear receptor, Nurr1 . Nurr1 is critical for both the development and maintenance of midbrain dopamine neurons, making it a promising molecular target for diseases like Parkinson’s disease .

Mode of Action

The compound acts as an agonist for Nurr1, enhancing its transcriptional activity . This interaction leads to detectable activation of Nurr1 function . The compound’s interaction with Nurr1 suggests a structure-activity relationship with the 4-amino-7-chloroquinoline (4A7C) scaffold .

Biochemical Pathways

The activation of Nurr1 by the compound can lead to neuroprotective effects . This is particularly relevant in the context of Parkinson’s disease, where the loss of dopaminergic neurons is a key pathological feature . The compound’s action on Nurr1 can potentially modulate the pathways involved in the survival and function of these neurons .

Result of Action

The compound’s action on Nurr1 leads to robust neuroprotective effects in vitro . In animal models of Parkinson’s disease, the compound has been shown to protect midbrain dopamine neurons and improve both motor and non-motor deficits without inducing dyskinesia-like behaviors . It also significantly ameliorates neuropathological abnormalities .

Propiedades

IUPAC Name |

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O/c1-3-21-4-6-22(7-5-21)16-9-15-13(8-14(16)18)17(23)12(10-19)11-20(15)2/h8-9,11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNZWKJGAFEMLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B2524616.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide](/img/structure/B2524629.png)

![3-(2-chlorophenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2524636.png)